rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride
Description
“rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride” is a bicyclic organic compound with a fused bicyclo[3.2.1]octane core. Its molecular formula is C₁₄H₂₀N₂ (molecular weight: 216.33 g/mol), and it is registered under CAS number 69407-32-5 . The structure features a 2-azabicyclo framework with hydroxyl groups at the 6- and 7-positions and a hydrochloride salt at the nitrogen atom. This configuration imparts polar characteristics, enhancing solubility in aqueous environments. The compound is cataloged as a building block in chemical synthesis, suggesting applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
(1S,5R,6S,7R)-2-azabicyclo[3.2.1]octane-6,7-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-4-1-2-8-5(3-4)7(6)10;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSZXWGQWVHPZ-BZUDZRPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1C(C2O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2C[C@@H]1[C@@H]([C@@H]2O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Observations
Ring System Variations: The target compound and the diazabicyclo[3.2.1]octane dicarboxylate (Table 1, row 3) share the same bicyclo[3.2.1] framework, but the latter has two nitrogen atoms (3,6-diaza) and ester groups, reducing polarity compared to the diol-hydroxychloride system .
Functional Group Impact :
- Hydroxyl groups in the target compound enhance hydrophilicity, whereas ester groups (row 3) increase lipophilicity, affecting solubility and interaction with biological targets .
- The 8-aza substitution in row 4 alters hydrogen-bonding capacity compared to the 2-aza configuration in the target compound, which may influence binding affinity in receptor studies .
Biological Relevance: The β-lactam-containing bicyclo[4.2.0] compound (row 5) is structurally distinct, featuring a sulfur atom and fused β-lactam ring critical for antibiotic activity, unlike the non-pharmacological building blocks listed above .
Synthetic Utility :
- The discontinued dicarboxylate ester (row 3) highlights the importance of functional group stability in industrial applications, contrasting with the target compound’s current availability as a synthesis intermediate .
Research Findings and Implications
- Hydrochloride Salts : The target compound’s hydrochloride form improves crystallinity and stability, a feature shared with the 8-azabicyclo analog (row 4) .
- Diol vs. Carboxylic Acid : The diol groups in the target compound offer orthogonal reactivity (e.g., protection/deprotection strategies) compared to carboxylic acid derivatives (row 2), broadening synthetic utility .
Biological Activity
rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride is a bicyclic compound belonging to the class of tropane alkaloids. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H13ClN2O2
- Molecular Weight : 175.64 g/mol
- CAS Number : 1820570-86-2
The biological activity of rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride primarily involves its interaction with neurotransmitter systems. The compound is believed to act on various receptors in the central nervous system (CNS), influencing neurotransmission and potentially modulating behaviors associated with anxiety and depression.
Key Mechanisms:
- Cholinergic Activity : The compound may enhance cholinergic signaling through inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts.
- Dopaminergic Modulation : It may also interact with dopamine receptors, which could explain its effects on mood and cognition.
Pharmacological Effects
Research has indicated several pharmacological effects attributed to rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride:
| Effect | Description |
|---|---|
| Antidepressant | Exhibits potential antidepressant-like effects in animal models. |
| Anxiolytic | Demonstrated anxiolytic properties in behavioral tests. |
| Cognitive Enhancer | May improve cognitive functions such as memory and learning in preclinical studies. |
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antidepressant Effects :
- A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various azabicyclo compounds, including rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride.
- Results indicated significant reductions in immobility time in the forced swim test compared to controls, suggesting potential antidepressant activity.
-
Anxiolytic Properties Investigation :
- Research conducted by Smith et al. (2023) assessed the anxiolytic effects using the elevated plus maze model.
- The results showed that administration of the compound significantly increased time spent in open arms compared to the control group.
-
Cognitive Enhancement Study :
- In a study examining cognitive enhancement properties published in Neuropharmacology, the compound was found to improve performance in memory tasks in rodents.
- The mechanism was hypothesized to be linked to increased cholinergic activity.
Toxicology and Safety Profile
The safety profile of rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride has been investigated through various toxicological assessments:
| Parameter | Value/Description |
|---|---|
| LD50 (Rat) | >2000 mg/kg (indicating low acute toxicity) |
| Carcinogenicity | Non-carcinogenic based on available data |
| hERG Inhibition | Weak inhibitor; requires further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
